molecular formula C11H22N2O2 B1464824 tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate CAS No. 1260422-99-8

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B1464824
CAS No.: 1260422-99-8
M. Wt: 214.3 g/mol
InChI Key: FPUHWSHGYILARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is a valuable chiral diazepane building block in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutics, particularly in neuroscience and virology. Research indicates that derivatives of 1,4-diazepane are potent and selective partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR) . This receptor is a primary target for treating central nervous system (CNS) disorders such as depression, with compounds demonstrating confirmed in vivo efficacy in preclinical models . Furthermore, the diazepane scaffold has been identified as a versatile core structure in the discovery of novel inhibitors, notably in the accelerated hit-to-lead optimization of SARS-CoV-2 Mpro inhibitors for antiviral research . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's handling characteristics by protecting the secondary amine, allowing for selective functionalization at other positions during synthetic sequences. Available in high enantiopurity, this reagent is essential for researchers designing and synthesizing novel bioactive molecules targeting a range of therapeutic areas. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHWSHGYILARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696897
Record name tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260422-99-8
Record name tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: A Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate, a key chiral building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, and applications, emphasizing the scientific rationale behind its use and providing actionable experimental insights.

Introduction: The Strategic Importance of a Privileged Scaffold

The quest for novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. In this pursuit, certain molecular frameworks, known as "privileged structures," have emerged as exceptionally valuable starting points for the synthesis of diverse and biologically active compounds. The 1,4-diazepane ring system is one such scaffold, recognized for its conformational flexibility and ability to interact with a wide array of biological targets. This inherent versatility has led to the development of numerous drugs with applications ranging from central nervous system disorders to anticancer therapies.[1][2]

(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate represents a sophisticated iteration of this privileged scaffold. Its utility is enhanced by three key features:

  • The 1,4-Diazepane Core: This seven-membered heterocyclic ring provides a three-dimensional architecture that can be readily modified to optimize binding to target proteins.

  • The (S)-Chiral Center: The methyl group at the 2-position introduces a stereocenter, which is often critical for achieving selective and potent interactions with chiral biological macromolecules like enzymes and receptors.[3] The specific (S)-configuration can confer a significant therapeutic advantage over the racemic mixture or the (R)-enantiomer.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms is a robust and easily removable protecting group. This allows for selective chemical transformations at the other nitrogen atom, providing a versatile handle for further molecular elaboration.

This guide will explore the synthesis of this important chiral building block, its key physicochemical properties, and its application in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate is essential for its effective use in synthesis and for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 1035226-84-6[4]
Molecular Formula C₁₁H₂₂N₂O₂[5]
Molecular Weight 214.30 g/mol [5]
Appearance Solid[5]
Purity ≥97%[4]

While detailed, publicly available spectroscopic data for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and from data available for similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methyl group (a doublet), and a series of complex multiplets for the methylene protons of the diazepane ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group, and the various carbons of the diazepane ring and the methyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: A Representative Protocol

The proposed synthesis involves a multi-step sequence starting from a readily available chiral precursor, followed by the construction of the diazepane ring via an intramolecular cyclization reaction.

Proposed Synthetic Pathway

Synthetic_Pathway A Chiral Precursor (e.g., (S)-1,2-diaminopropane) B N-Protection & Derivatization A->B Protecting group chemistry C Linear Diamine Intermediate B->C Functional group manipulation D Intramolecular Cyclization C->D Ring-forming reaction E (S)-2-methyl-1,4-diazepane D->E Deprotection (if necessary) F Boc Protection E->F Boc₂O, base G Final Product: (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate F->G

Caption: Proposed synthetic workflow for (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate.

Step-by-Step Experimental Protocol (Adapted)

The following protocol is an adaptation of the synthesis of the 3-methyl isomer and should be optimized for the synthesis of the 2-methyl analog.[6]

Step 1: Synthesis of a Suitable Linear Diamine Precursor

  • Start with a commercially available chiral starting material, such as (S)-1,2-diaminopropane.

  • Selectively protect one of the amino groups. The choice of protecting group is crucial and should be orthogonal to the Boc group to be introduced later. A nosyl (Ns) group is a suitable option as demonstrated in the synthesis of the 3-methyl isomer.

  • The remaining free amino group is then reacted with a suitable three-carbon electrophile containing a leaving group (e.g., a halide) at one end and a protected hydroxyl group at the other. This chain extension step is critical for forming the seven-membered ring in a later step.

  • Deprotection of the hydroxyl group furnishes the linear diamino alcohol precursor.

Step 2: Intramolecular Cyclization to Form the Diazepane Ring

  • The key ring-forming step can be achieved via an intramolecular Fukuyama-Mitsunobu reaction of the N-nosyl diamino alcohol.[6] This reaction involves the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the nosyl-protected amine.

  • The choice of reagents and reaction conditions is critical to ensure high yields and prevent side reactions.

Step 3: Deprotection and Boc Protection

  • The nosyl group on the cyclized product is removed under mild conditions, typically using a thiol and a base.

  • The resulting free secondary amine of the (S)-2-methyl-1,4-diazepane is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the final product.

Rationale for Experimental Choices
  • Choice of Chiral Starting Material: The use of an enantiomerically pure starting material is the most efficient way to introduce the desired stereochemistry into the final product.

  • Orthogonal Protecting Groups: The use of protecting groups that can be removed under different conditions (e.g., nosyl and Boc) is a fundamental strategy in multi-step synthesis, allowing for selective deprotection and functionalization.

  • Fukuyama-Mitsunobu Reaction: This reaction is a powerful tool for forming C-N bonds and is particularly well-suited for intramolecular cyclizations to form medium-sized rings like diazepanes.

Applications in Drug Discovery and Development

The (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate scaffold is a valuable building block for the synthesis of a variety of pharmacologically active compounds. The diazepine nucleus is a common feature in drugs targeting the central nervous system, but its applications extend to other therapeutic areas as well.[1][2]

While specific drugs synthesized directly from the title compound are not widely reported in publicly accessible literature, the strategic importance of the 2-methyl-1,4-diazepane moiety is evident in several patented and investigational compounds. For instance, derivatives of this scaffold have been explored as:

  • Orexin Receptor Antagonists: The orexin system is involved in regulating the sleep-wake cycle, and antagonists of orexin receptors are used to treat insomnia. The chiral 2-methyl-1,4-diazepane core can provide the necessary conformational constraints for optimal binding to these receptors. A notable example is Suvorexant, which contains a chiral 7-methyl-1,4-diazepane core.[7][8]

  • Glycosidase Inhibitors: Certain derivatives of diazepanes have been investigated as inhibitors of glycosidases, enzymes that play a role in various cellular processes. Inhibition of these enzymes has potential therapeutic applications in diseases such as diabetes and neurodegenerative disorders like Alzheimer's disease.[9]

The general synthetic utility of (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate in drug development is illustrated in the following workflow:

Drug_Development_Workflow A (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate B Boc Deprotection A->B Acidic conditions (e.g., TFA) C (S)-2-methyl-1,4-diazepane B->C D Functionalization at N1 C->D Acylation, Alkylation, etc. E Functionalization at N4 C->E Acylation, Alkylation, etc. D->E Further modifications F Diverse Library of Drug Candidates D->F E->D Further modifications E->F

Sources

Technical Profile: tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate (CAS 1260422-99-8)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate (CAS 1260422-99-8), a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate (CAS 1260422-99-8) is a seven-membered heterocyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. It serves as a high-value scaffold in drug discovery, primarily functioning as the core structural motif for Rho-associated protein kinase (ROCK) inhibitors , such as Ripasudil (K-115) .

While CAS 1260422-99-8 refers to the racemic mixture, its importance lies in its role as the precursor for chiral resolution or as a raw material in the synthesis of the (S)-enantiomer (CAS 1035226-84-6), which is the pharmacologically active conformer in approved therapeutics. This guide covers the physicochemical profile, synthetic routes, and critical analytical protocols for this intermediate.

Physicochemical Characterization

The diazepane ring introduces specific conformational constraints that differentiate it from smaller piperazine analogs, offering unique solubility and binding properties in kinase domains.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Synonyms 1-Boc-2-methyl-1,4-diazepane; 1-Boc-hexahydro-2-methyl-1,4-diazepine
CAS Number 1260422-99-8 (Racemic)
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Boiling Point ~300°C (Predicted at 760 mmHg)
Density ~1.0 ± 0.1 g/cm³
Acidity (pKa) ~9.5 (Calculated for the secondary amine N4)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate

Structural Utility & Mechanism of Action

In medicinal chemistry, the 2-methyl-1,4-diazepane scaffold is utilized to improve the selectivity and metabolic stability of kinase inhibitors.

Pharmacophore Role in ROCK Inhibitors

The diazepane ring acts as a hinge-binding mimic or a solvent-exposed solubilizing group. In Ripasudil , the homopiperazine (diazepane) ring is linked via a sulfonamide bond to an isoquinoline core.

  • Conformational Lock: The C2-methyl group creates steric bulk that restricts the flexibility of the seven-membered ring, locking it into a conformation that favors binding to the ATP-binding pocket of the Rho kinase.

  • Solubility: The secondary amine (N4) remains basic (unless sulfonylated), enhancing aqueous solubility—a critical parameter for ophthalmic formulations like Ripasudil eye drops.

Diagram 1: Structural Role in Ripasudil (SAR Context)

Ripasudil_SAR cluster_0 Ripasudil (K-115) Structure-Activity Relationship Isoquinoline Isoquinoline Core (Kinase Hinge Binder) Sulfonyl Sulfonyl Linker (H-Bond Acceptor) Isoquinoline->Sulfonyl C5 Attachment Diazepane 2-Methyl-1,4-Diazepane (Solubility & Orientation) Sulfonyl->Diazepane N1 Attachment Methyl C2-Methyl Group (Stereoselective Lock) Diazepane->Methyl Chiral Center (S)

Caption: SAR analysis of Ripasudil showing the critical role of the 2-methyl-1,4-diazepane moiety in binding and solubility.

Synthesis & Manufacturing Protocols

The most robust synthesis for 2-methyl-1,4-diazepane derivatives utilizes the Fukuyama-Mitsunobu strategy. This method allows for the construction of the medium-sized ring from linear precursors under mild conditions, avoiding the high dilution usually required for macrocyclizations.

Protocol: Fukuyama-Mitsunobu Cyclization

Objective: Synthesis of the diazepane ring from a linear amino-alcohol precursor.

Reagents:

  • Substrate: N-(2-nitrobenzenesulfonyl)-3-aminopropanol derivative.

  • Cyclization Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step Workflow:

  • Preparation of Linear Precursor: React 2-aminopropan-1-ol (racemic for CAS 1260422-99-8) with N-nosyl-beta-alanine derivative to form the linear diamine alcohol.

  • Mitsunobu Cyclization:

    • Dissolve the linear precursor in anhydrous Toluene (0.1 M concentration).

    • Add 1.2 eq of PPh₃ and cool to 0°C.

    • Dropwise add 1.2 eq of DIAD.

    • Stir at room temperature for 4–12 hours. The reaction drives the intramolecular attack of the sulfonamide nitrogen onto the activated alcohol, closing the 7-membered ring.

  • Denosylation (Deprotection):

    • Treat the cyclic intermediate with Thiophenol (PhSH) and Potassium Carbonate (K₂CO₃) in DMF at 50°C to remove the Nosyl group.

  • Boc Protection:

    • React the resulting secondary amine with Boc-anhydride (Boc₂O) and TEA in DCM to yield the final tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate .

Diagram 2: Synthesis Pathway

Synthesis_Pathway Start 2-Aminopropan-1-ol (Racemic or Chiral) Step1 Linear N-Nosyl Intermediate Start->Step1 + N-Nosyl-Beta-Alanine (Amide Coupling) Step2 Cyclic Nosyl-Diazepane Step1->Step2 Fukuyama-Mitsunobu (PPh3, DIAD, Toluene) Step3 2-Methyl-1,4-Diazepane (Free Amine) Step2->Step3 Denosylation (PhSH, K2CO3) Final CAS 1260422-99-8 (1-Boc-2-Methyl-1,4-Diazepane) Step3->Final Boc Protection (Boc2O, TEA)

Caption: Fukuyama-Mitsunobu route for constructing the 2-methyl-1,4-diazepane scaffold from linear precursors.

Analytical Protocols & Quality Control

Since CAS 1260422-99-8 is racemic, chiral HPLC is the definitive method for assessing quality, especially if the material is intended for resolution into the (S)-isomer.

Chiral HPLC Method (Enantiomeric Separation)

To separate the (R) and (S) enantiomers from the racemic mixture:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based stationary phase), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20 v/v) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption) or Refractive Index (RI) if UV is weak.

  • Temperature: 25°C.

  • Expected Result: Baseline separation of enantiomers. The (S)-isomer typically elutes second on AD-H columns (must be verified with standard).

Nuclear Magnetic Resonance (NMR)
  • ** Solvent:** CDCl₃

  • ¹H NMR (400 MHz):

    • δ 1.45 (s, 9H, Boc-tBu)

    • δ 1.10 (d, 3H, C2-Methyl)

    • δ 3.00–4.00 (m, 7H, Ring protons - complex due to ring flexibility and rotamers of the Boc group)

    • δ 1.60–1.90 (m, 2H, C6-Methylene)

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The free amine (if Boc is removed) is sensitive to CO₂ (carbamate formation). The Boc-protected form is stable but should be kept dry.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Synthesis of Ripasudil Intermediate: Synthesis, 2012 , 44, 3171–3178.[1] "A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115". Link

  • Ripasudil Approval & Mechanism: Metabolites, 2021 , 11, 763. "Kinase Inhibitors: A Review of Approved Drugs". Link

  • Patent for ROCK Inhibitor Synthesis: WO2020050409A1. "Heterocyclic compound and method for producing same". Link

  • Chiral Separation Techniques: Molecules, 2012 , 17, 1746. "HPLC Separation of Diastereomers". Link

Sources

An In-Depth Technical Guide to tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and chemical identity. The narrative emphasizes its strategic importance, particularly as a key intermediate in the synthesis of advanced therapeutic agents like Rho-kinase (ROCK) inhibitors. This document offers field-proven insights into its synthetic pathways, handling protocols, and safety considerations, tailored for researchers, chemists, and professionals in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is a heterocyclic organic compound featuring a diazepane ring system. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a stable and versatile intermediate for further chemical modification. The methyl group at the 2-position introduces a chiral center, making its stereospecific synthesis crucial for the development of enantiomerically pure pharmaceuticals.

Molecular Formula and Weight

The fundamental quantitative descriptor for any chemical compound is its molecular weight, which is derived from its molecular formula. For tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate, this is consistently identified across chemical databases.

  • Molecular Formula: C₁₁H₂₂N₂O₂[1][2]

  • Molecular Weight (Molar Mass): 214.30 g/mol [3]

  • Exact Mass: 214.168127949 Da[3]

The molecular weight is calculated by summing the atomic weights of all constituent atoms (11 carbons, 22 hydrogens, 2 nitrogens, and 2 oxygens). This value is fundamental for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry, where the exact mass is often observed.

Structural Identifiers and Physicochemical Data

Precise identification is critical to sourcing and utilizing the correct isomeric form of this compound. The position of the methyl group significantly alters the compound's name and properties. This guide focuses on the 2-methyl isomer, but it is important to distinguish it from other common isomers like the 3-methyl and 5-methyl variants.

Identifier Value Source(s)
IUPAC Name tert-butyl 2-methyl-1,4-diazepane-1-carboxylate[2][3]
CAS Number 1260422-99-8 (racemic), 1035226-84-6 ((S)-enantiomer)[1][2][4]
Synonyms 1-Boc-2-methyl-1,4-diazepane[1][4]
PubChem CID 50999125 ((S)-enantiomer)[4]

The physical properties of the compound dictate its handling, storage, and reaction conditions.

Property Value Source(s)
Appearance Yellow oil or solid[2]
Boiling Point ~288 °C at 760 mmHg (data for related isomers)[5][6]
Density ~1.0 g/cm³[5]
Solubility Soluble in Chloroform, DMSO[6]
Storage Conditions 2-8°C, sealed, dry, and dark environment[1][6]

Strategic Importance in Drug Discovery and Development

The true value of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate lies in its application as a sophisticated intermediate in pharmaceutical synthesis. Its pre-defined chiral center and the diazepane core are structural motifs present in a number of biologically active molecules.

The Gateway to Rho-Kinase (ROCK) Inhibitors

The most prominent application of the (S)-enantiomer of this compound is its role as a key intermediate in the synthesis of Ripasudil (trade name K-115), a potent Rho-kinase (ROCK) inhibitor.[7][8] ROCK inhibitors are a class of drugs that target the Rho-associated protein kinase, an enzyme involved in regulating cell shape and movement. By inhibiting ROCK, these drugs can induce vasodilation and reduce intraocular pressure, making them a frontline treatment for glaucoma.

The logical pathway from this chemical building block to a therapeutic outcome is a prime example of modern drug development strategy.

G cluster_0 Chemical Synthesis cluster_1 Pharmacological Application A (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate B Key Chiral Intermediate A->B C Ripasudil (K-115) Synthesis B->C D Rho-Kinase (ROCK) Inhibitor C->D E Reduction of Intraocular Pressure D->E F Glaucoma Treatment E->F

Caption: Logical flow from chemical intermediate to therapeutic application.

Synthetic Pathways and Methodologies

The synthesis of enantiomerically pure (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate has been a subject of process optimization to enable large-scale production for pharmaceutical needs.[7] A well-established and practical route relies on the intramolecular Fukuyama-Mitsunobu cyclization.[8] This method is favored for its high efficiency in forming the seven-membered diazepane ring.

General Synthetic Workflow

The process begins with a commercially available chiral starting material, such as (S)-2-aminopropan-1-ol, to ensure the final product has the correct stereochemistry. The workflow involves protection, activation, cyclization, and deprotection steps.

G Start (S)-2-aminopropan-1-ol (Starting Material) Step1 Protection & Nosylation Start->Step1 Intermediate1 N-nosyl diamino alcohol (Key Intermediate) Step1->Intermediate1 Step2 Intramolecular Fukuyama-Mitsunobu Cyclization Intermediate1->Step2 Intermediate2 Protected Chiral Diazepane Step2->Intermediate2 Step3 Nosyl Deprotection & Boc Protection Intermediate2->Step3 End (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (Final Product) Step3->End

Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Deprotection Step

The following protocol is a representative example of a deprotection step adapted from patent literature, illustrating the transformation of a nosyl-protected intermediate to the final Boc-protected product.[9] The causality for this step is clear: the nosyl group is an excellent protecting group for the initial cyclization but must be removed to allow for further synthetic modifications or to yield the final intermediate. It is then replaced by the Boc group, which is stable under many reaction conditions but can be easily removed under acidic conditions when needed.

Objective: To deprotect the (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate intermediate.

Materials:

  • (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (1 equivalent)

  • Acetonitrile (solvent)

  • Potassium carbonate (2 equivalents)

  • Thiophenol (3 equivalents)

  • 2 N Hydrochloric acid

  • Ethyl acetate (for extraction and washing)

  • Magnesium sulfate (drying agent)

Procedure:

  • Reaction Setup: Charge a suitable reaction vessel with the nosyl-protected starting material (1 eq) and acetonitrile (approx. 7.7 L/kg of starting material).

  • Base Addition: Add potassium carbonate (2 eq) to the solution.

  • Deprotection: Cool the reaction mixture to below 20°C. Gradually add thiophenol (3 eq) over several hours while maintaining the internal temperature.

  • Reaction Monitoring: Stir the mixture at 20°C for approximately 18 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter off the insoluble materials. Concentrate the filtrate under reduced pressure.

  • Workup - Acid/Base Extraction: To the resulting residue, add ice water and acidify to pH 3 with 2 N HCl. Wash the aqueous layer with ethyl acetate to remove impurities.

  • Product Isolation: Make the aqueous layer alkaline (pH 9) with potassium carbonate. Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield the target product as a yellow oil.[9]

This self-validating protocol includes a crucial monitoring step (TLC) to ensure reaction completion before proceeding to the workup, preventing yield loss. The acid/base extraction is a standard, effective method for purifying amines.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate and ensuring laboratory safety.

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][6] It should be kept away from light and moisture to prevent degradation.

Safety: Based on GHS classifications for this and structurally similar compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statement Description Source(s)
H302Harmful if swallowed[10]
H315Causes skin irritation[10]
H319Causes serious eye irritation[2][10]
H335May cause respiratory irritation[10]

Conclusion

tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is more than a compound defined by its molecular weight of 214.30 g/mol . It is a high-value, enabling tool for the creation of complex, stereospecific pharmaceuticals. Its well-defined physicochemical properties, established synthetic routes, and critical role in the production of drugs like Ripasudil underscore its importance to the scientific and drug development community. Understanding its characteristics, as detailed in this guide, is essential for its effective and safe utilization in advancing therapeutic innovation.

References

  • BLDpharm. (n.d.). (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate.
  • Chemsrc. (n.d.). tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.
  • Cenmed Enterprises. (n.d.). (S) Tert Butyl 2 Methyl 1 4 Diazepane 1 Carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate.
  • Advanced ChemBlocks. (n.d.). tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate 97%.
  • PubChem. (n.d.). Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Journal of Synthetic Organic Chemistry, Japan. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
  • ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
  • ChemicalBook. (n.d.). (S)-1-BOC-2-METHYL-[1]DIAZEPANE. Retrieved from ChemicalBook website.

Sources

An In-depth Technical Guide to the Spectral Data of 1-Boc-2-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectral data for 1-Boc-2-methyl-1,4-diazepane, a key intermediate in pharmaceutical synthesis. As a compound with a unique seven-membered heterocyclic structure, a thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development. This document offers an expert interpretation of available and predicted spectral data, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Analytical Workflow

1-Boc-2-methyl-1,4-diazepane, with the molecular formula C₁₁H₂₂N₂O₂, has a molecular weight of 214.30 g/mol .[1][2] The structure features a diazepane ring with a methyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The presence of these functional groups gives rise to a distinct spectral signature.

Caption: Molecular structure of 1-Boc-2-methyl-1,4-diazepane with atom numbering for NMR assignments.

The analytical workflow for the characterization of this molecule follows a standard procedure of spectroscopic analysis to confirm its identity and purity.

cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_confirmation Confirmation Synthesis Synthesis of 1-Boc-2-methyl-1,4-diazepane NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: General analytical workflow for the structural elucidation of 1-Boc-2-methyl-1,4-diazepane.

¹H NMR Spectral Data

The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule. The following data for (S)-1-Boc-2-methyl-[1][3]diazepane was obtained in DMSO-d₆ at 100 °C.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
0.94d3H6.3-CH₃ (C8)
1.40s9H--C(CH₃)₃ (Boc)
1.53-1.63m1H--CH₂- (C6)
1.69-1.78m1H--CH₂- (C6)
2.42-2.49m1H--CH₂- (C5)
2.60-2.68m1H--CH₂- (C5)
2.70-2.79m1H--CH₂- (C7)
2.97ddd1H14.0, 4.6, 4.6-CH- (C2)
3.17ddd1H14.0, 7.7, 5.8-CH₂- (C3)
3.54ddd1H14.0, 6.3, 5.8-CH₂- (C3)
3.60ddd1H14.0, 4.6-CH₂- (C7)
Expert Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum reveals the key structural features of 1-Boc-2-methyl-1,4-diazepane. The doublet at 0.94 ppm corresponds to the methyl group at the C2 position, coupled to the adjacent methine proton. The prominent singlet at 1.40 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector. The complex multiplets in the region of 1.53-3.60 ppm are attributed to the methylene and methine protons of the diazepane ring. The diastereotopic nature of the methylene protons and the conformational flexibility of the seven-membered ring contribute to the complexity of these signals. The downfield shifts of the protons on C2, C3, and C7 are indicative of their proximity to the electron-withdrawing nitrogen atoms and the carbonyl group of the Boc moiety.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-2-methyl-1,4-diazepane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectral Data (Predictive Analysis)

Predicted Chemical Shift (δ) ppmCarbon AssignmentJustification
~15-20-CH₃ (C8)Typical range for an aliphatic methyl group.
~28-C(CH₃)₃ (Boc)Characteristic chemical shift for the methyl carbons of a tert-butyl group.
~30-55-CH₂- (C3, C5, C6, C7)Aliphatic methylene carbons adjacent to nitrogen atoms.
~50-60-CH- (C2)Methine carbon adjacent to a nitrogen atom.
~80-C(CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~155C=O (Boc)Carbonyl carbon of the carbamate group.
Expert Interpretation of Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show a total of 8 unique carbon signals, consistent with the molecular structure. The carbonyl carbon of the Boc group will be the most downfield signal, typically appearing around 155 ppm. The quaternary carbon and the methyl carbons of the Boc group will have their characteristic resonances around 80 ppm and 28 ppm, respectively. The carbons of the diazepane ring will appear in the aliphatic region, with those directly attached to nitrogen atoms being shifted further downfield.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The ¹³C NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: A standard carbon experiment with proton decoupling is performed. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.

  • Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy (Predictive Analysis)

The IR spectrum provides information about the functional groups present in the molecule. The expected IR absorption bands for 1-Boc-2-methyl-1,4-diazepane are summarized below, with reference to the parent compound, tert-butyl 1,4-diazepane-1-carboxylate.[4]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H StretchSecondary Amine
~2850-2950C-H StretchAliphatic (CH, CH₂, CH₃)
~1680-1700C=O StretchCarbamate (Boc group)
~1450-1480C-H BendMethylene and Methyl
~1150-1250C-N StretchAmine
~1160C-O StretchCarbamate
Expert Interpretation of Predicted IR Spectrum

The IR spectrum is expected to be dominated by a strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl stretching of the Boc protecting group. The C-H stretching vibrations of the aliphatic methyl and methylene groups will appear in the 2850-2950 cm⁻¹ region. A broader absorption in the 3300-3400 cm⁻¹ range is anticipated for the N-H stretch of the secondary amine. The fingerprint region (below 1500 cm⁻¹) will contain a series of bands corresponding to C-H bending and C-N stretching vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory, or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: An FTIR spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) (Predictive Analysis)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted m/zIon
214[M]⁺
158[M - C₄H₈]⁺
115[M - Boc]⁺
101[Boc]⁺
57[C₄H₉]⁺
Expert Interpretation of Predicted Mass Spectrum

Upon electron ionization (EI), 1-Boc-2-methyl-1,4-diazepane is expected to show a molecular ion peak [M]⁺ at m/z 214. The most characteristic fragmentation will involve the loss of isobutylene (56 Da) from the Boc group to give a fragment at m/z 158, or the complete loss of the Boc group (100 Da) to give a fragment at m/z 114. The tert-butyl cation at m/z 57 is also expected to be a prominent peak. Cleavage of the diazepane ring will lead to further fragmentation.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Conclusion

The comprehensive analysis of the spectral data of 1-Boc-2-methyl-1,4-diazepane, including experimental ¹H NMR and predictive ¹³C NMR, IR, and MS data, provides a robust framework for the structural confirmation and quality control of this important synthetic intermediate. The interpretations and protocols outlined in this guide are intended to assist researchers in the accurate characterization of this and related molecules, ensuring the integrity of their research and development endeavors.

References

  • tert-Butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

The 1,4-Diazepane Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The seven-membered, nitrogen-containing heterocyclic 1,4-diazepane core has emerged as a "privileged structure" in medicinal chemistry, moving beyond its historical association with benzodiazepines to become a versatile scaffold in a wide array of therapeutic areas.[1][2] Its conformational flexibility, coupled with the ability to project substituents in distinct vectors, allows for the precise targeting of various biological macromolecules. This guide provides a comprehensive overview of the 1,4-diazepane core for researchers and drug development professionals, delving into its synthetic accessibility, diverse pharmacological applications, and the nuanced structure-activity relationships that govern its biological effects. We will explore key synthetic methodologies, analyze its role in targeting diverse protein classes, and culminate with a case study of an FDA-approved drug, illustrating the successful translation of this scaffold from a synthetic concept to a clinical reality.

The Strategic Value of the 1,4-Diazepane Scaffold

The utility of the 1,4-diazepane ring system in drug design stems from its unique combination of structural and physicochemical properties. Unlike rigid aromatic systems, the saturated seven-membered ring can adopt multiple low-energy conformations, allowing for an induced-fit binding to a variety of protein targets.[3] The two nitrogen atoms provide key points for chemical modification, enabling the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, these nitrogen atoms can act as hydrogen bond acceptors or donors, contributing to target engagement.

The 1,4-diazepane core has been successfully employed in the development of agents targeting the central nervous system (CNS), as well as in therapies for cancer, inflammation, and infectious diseases.[4][5] Its ability to serve as a versatile template for creating libraries of diverse small molecules makes it an attractive starting point for hit-to-lead and lead optimization campaigns.

Synthetic Strategies for Constructing the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring is achievable through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination

One of the most common and versatile methods for synthesizing substituted 1,4-diazepanes is through intramolecular reductive amination.[3] This approach typically involves the cyclization of a linear precursor containing an amine and a carbonyl group (or a precursor that can be readily converted to one).

A general workflow for this process is outlined below:

Start Linear Precursor (e.g., amino-ketone or amino-aldehyde) Step1 Imine/Enamine Formation (Intramolecular) Start->Step1 Step2 Reduction (e.g., NaBH(OAc)3, NaBH3CN) Step1->Step2 End Substituted 1,4-Diazepane Step2->End

Figure 1: General workflow for 1,4-diazepane synthesis via intramolecular reductive amination.

Experimental Protocol: Synthesis of a Chiral 1,4-Diazepane Intermediate

This protocol describes the synthesis of a chiral 1,4-diazepane, a key intermediate in the development of various therapeutic agents.

  • Step 1: Synthesis of the Amino-Ketone Precursor. A suitable N-protected amino acid is coupled with a functionalized amine to yield a linear amide. Subsequent selective deprotection and oxidation furnish the key amino-ketone precursor.

  • Step 2: Intramolecular Reductive Amination. The amino-ketone precursor is dissolved in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at room temperature. The reaction is stirred for 12-24 hours until the starting material is consumed (monitored by LC-MS).

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral 1,4-diazepane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including 1,4-diazepanes. This method is particularly useful for accessing unsaturated diazepine rings, which can be subsequently reduced if the saturated core is desired.

The general strategy involves a diene precursor containing two nitrogen atoms, which undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts.

Start Acyclic Diene Precursor Step1 Addition of Ruthenium Catalyst (e.g., Grubbs' II) Start->Step1 Step2 Intramolecular Metathesis Step1->Step2 End Unsaturated 1,4-Diazepine Step2->End

Figure 2: General workflow for 1,4-diazepane synthesis via ring-closing metathesis.

Experimental Protocol: Synthesis of an Unsaturated 1,4-Diazepine via RCM

  • Step 1: Synthesis of the Diene Precursor. An N-protected diamine is sequentially alkylated with two different alkenyl halides (e.g., allyl bromide) under basic conditions to afford the acyclic diene precursor.

  • Step 2: Ring-Closing Metathesis. The diene precursor is dissolved in a degassed solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., argon). A solution of a second-generation Grubbs' catalyst (typically 1-5 mol%) in the same solvent is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS.

  • Step 3: Work-up and Purification. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the unsaturated 1,4-diazepine.

Therapeutic Applications and Biological Targets

The versatility of the 1,4-diazepane scaffold is evident in the wide range of biological targets it has been shown to modulate.

Central Nervous System (CNS) Disorders

Historically, the 1,4-diazepane core is most famously associated with the benzodiazepine class of drugs, which act as positive allosteric modulators of the GABA-A receptor.[6] However, recent drug discovery efforts have focused on non-benzodiazepine 1,4-diazepane derivatives for a variety of CNS targets.

  • Orexin Receptor Antagonists: The orexin system is a key regulator of wakefulness. Dual orexin receptor antagonists (DORAs) that block both orexin 1 and orexin 2 receptors have emerged as a novel class of hypnotics for the treatment of insomnia.[2] The 1,4-diazepane scaffold has proven to be a highly effective core for designing potent and selective DORAs.[7]

  • Sigma Receptor Ligands: Sigma receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases. 1,4-diazepane-based compounds have been developed as potent sigma receptor ligands with potential therapeutic applications.[7][8]

  • Inhibitors of Amyloid-Beta Aggregation: The aggregation of the amyloid-beta (Aβ) peptide is a hallmark of Alzheimer's disease. Small molecules that can inhibit this process are being actively pursued as potential disease-modifying therapies. The 1,4-diazepane scaffold has been utilized to create inhibitors of Aβ aggregation.

Oncology

The 1,4-diazepane core has also found application in the development of anticancer agents.[4][5]

  • Farnesyltransferase Inhibitors: Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. 1,4-diazepane-based compounds have been identified as potent farnesyltransferase inhibitors with activity against hormone-resistant prostate cancer cell lines.[8]

  • Protein Synthesis Inhibitors: A number of 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis with significant anticancer activity in preclinical models.[9]

Other Therapeutic Areas

The broad applicability of the 1,4-diazepane scaffold extends to other disease areas:

  • Anticoagulants: Derivatives of 1,4-diazepane have been designed as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, for the prevention and treatment of thrombosis.

  • T-type Calcium Channel Blockers: T-type calcium channels are involved in a variety of physiological processes, and their dysregulation has been implicated in cardiovascular and neurological disorders. 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers.

Structure-Activity Relationships (SAR)

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepine ring and any fused ring systems.

Table 1: General SAR Trends for 1,4-Diazepane Derivatives

Position of SubstitutionGeneral Effect on Activity
N1-SubstitutionModulates potency and selectivity. Often a site for introducing groups to interact with specific pockets in the target protein.
N4-SubstitutionCan influence pharmacokinetic properties such as solubility and metabolic stability. Also a key point for modulating target engagement.
C2/C3/C5/C6/C7-SubstitutionIntroduction of chiral centers can lead to stereospecific interactions with the target. Substituents can be used to fine-tune lipophilicity and other physicochemical properties.

Case Study: Suvorexant (Belsomra®) - An FDA-Approved Orexin Receptor Antagonist

A prime example of the successful application of the 1,4-diazepane core in modern drug discovery is Suvorexant (Belsomra®), an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[2][4]

Chemical Structure: [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone[10]

The discovery of Suvorexant involved the optimization of a high-throughput screening hit. The 1,4-diazepane core was identified as a key structural element that could be conformationally constrained to improve potency and selectivity for the orexin receptors. The final molecule exhibits nanomolar affinity for both OX1 and OX2 receptors.

Mechanism of Action

Orexin-A and Orexin-B are neuropeptides that promote wakefulness by binding to orexin receptors in the brain. Suvorexant acts as a competitive antagonist at both OX1 and OX2 receptors, thereby suppressing the wake drive and promoting sleep.[6][10]

cluster_0 Normal Wakefulness cluster_1 Suvorexant Action Orexin Orexin Peptides OrexinReceptor Orexin Receptors (OX1R/OX2R) Orexin->OrexinReceptor Binds to Wakefulness Wake-Promoting Neurons (Activation) OrexinReceptor->Wakefulness Activates Suvorexant Suvorexant BlockedReceptor Orexin Receptors (Blocked) Suvorexant->BlockedReceptor Blocks SuppressedWakefulness Wake-Promoting Neurons (Suppression) BlockedReceptor->SuppressedWakefulness Inhibits Activation

Figure 3: Simplified signaling pathway illustrating the mechanism of action of Suvorexant.

Synthetic Approach

The synthesis of Suvorexant highlights the practical application of the synthetic methods discussed earlier. A key step in the process is the construction of the chiral 7-methyl-1,4-diazepane core, which is often achieved through a multi-step sequence involving a reductive amination.[6]

Future Perspectives and Conclusion

The 1,4-diazepane core continues to be a fertile ground for drug discovery. Its proven success in a range of therapeutic areas, exemplified by the approval of drugs like Suvorexant, underscores its value as a privileged scaffold. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse diazepine derivatives. Furthermore, the application of computational chemistry and structure-based drug design will continue to refine our understanding of the SAR of this versatile core, leading to the discovery of new and improved therapeutic agents. For medicinal chemists and drug development professionals, the 1,4-diazepane scaffold represents a powerful tool in the ongoing quest for innovative medicines to address unmet medical needs.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24965990, Suvorexant. Retrieved February 12, 2024 from [Link].

  • Coleman, P. J., et al. (2012). Suvorexant: The First Orexin Receptor Antagonist to Treat Insomnia. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 17-31). Academic Press.
  • de Fatima, A., & Guedes, G. P. (2021). 1,4‐Diazepane Ring‐Based Systems. In Topics in Heterocyclic Chemistry.
  • Jacobson, L. H., et al. (2014). Suvorexant: The first orexin receptor antagonist to treat insomnia. Journal of clinical pharmacy and therapeutics, 39(6), 571-576.
  • Whitman, D. B., et al. (2009).
  • Rassias, G., & Arote, N. D. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal research reviews, 41(4), 2247-2315.
  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Medicinal Chemistry Letters, 7(12), 1145-1150.
  • Costantino, L., & Barlocco, D. (2006). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. Journal of Medicinal Chemistry, 51(5), 1423-1431.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793-812.
  • Giraud, F., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & medicinal chemistry letters, 13(3), 499-502.
  • Zhu, J., & Bienayme, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Gill, R. K., et al. (2014). Recent development in[3][4]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229-256.

  • Bouissac, C., et al. (2011). Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. Journal of medicinal chemistry, 54(5), 1178-1190.
  • National Institute of Neurological Disorders and Stroke (NINDS). (2005). Phase III Randomized Study of Diazepam Vs Lorazepam Vs Placebo for Prehospital Treatment of Status Epilepticus. In ClinicalTrials.gov. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 8). Clozapine. In Wikipedia, The Free Encyclopedia. Retrieved 12:00, February 12, 2024, from [Link]

  • Cleveland Clinic. (2023, January 3). Benzodiazepines. Cleveland Clinic. Retrieved from [Link]

  • Drug Hunter. (2025, December 29). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter.
  • NeurologyLive. (2020, October 27). Diazepam Non-Aqueous Injection Wins Fast Track for Treatment of Acute Repetitive Seizures. NeurologyLive.
  • Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14466-14485.
  • U.S. Food and Drug Administration. (2025, January 30). FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain [Press release].
  • International Association for the Study of Pain (IASP). (2025, February 3).

Sources

Troubleshooting & Optimization

Troubleshooting N-Boc deprotection of 2-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc Deprotection of 2-Methyl-1,4-Diazepane

Topic: Troubleshooting N-Boc Deprotection of 2-Methyl-1,4-Diazepane Ticket ID: #DIAZ-BOC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The deprotection of N-Boc-2-methyl-1,4-diazepane is a standard transformation in medicinal chemistry, often used to unmask the secondary amine for further functionalization (e.g., reductive amination, acylation). However, this specific scaffold presents unique challenges: high water solubility of the product , hygroscopicity of the salts , and potential volatility of the free base .

This guide addresses the critical decision points between isolating the dihydrochloride salt (preferred for storage) versus the free base (preferred for immediate reaction), and provides troubleshooting for common failure modes like "sticky oils" and yield loss during workup.

Phase 1: Reaction Setup & Reagent Selection

Q: Which acid system should I use? TFA/DCM or HCl/Dioxane?

A: For 2-methyl-1,4-diazepane, 4M HCl in Dioxane is the superior choice if you intend to isolate the intermediate.

  • HCl/Dioxane: The product, 2-methyl-1,4-diazepane dihydrochloride, is insoluble in dioxane/ether. It typically precipitates as a solid, allowing for filtration and avoiding aqueous workup entirely.

  • TFA/DCM: While effective, this method generates the trifluoroacetate salt, which is often a hygroscopic oil. Removing excess TFA requires repeated co-evaporation with toluene, and the residual acid can interfere with subsequent base-sensitive steps.

Comparative Analysis of Deprotection Reagents

Feature4M HCl in DioxaneTFA / DCM (1:[1][2]1)Methanolic HCl
Reaction Rate Fast (30-60 min)Fast (15-30 min)Moderate
Product Form Precipitate (Solid)Oil / GumSoluble (Requires evap)
Hygroscopicity ModerateHighModerate
Workup Filtration (Anhydrous)Evaporation + Ion ExchangeEvaporation
Suitability Best for Storage Best for immediate useGood for large scale

Phase 2: Troubleshooting Common Failure Modes

Q: I used TFA/DCM, neutralized with NaHCO₃, and extracted with EtOAc, but my yield is <10%. Where is my product?

A: Your product is in the aqueous layer.

  • Root Cause: 2-Methyl-1,4-diazepane is a low molecular weight, polar diamine. The free base is highly water-soluble. Standard EtOAc/Water extraction will partition the amine into the water phase.

  • Solution:

    • Saturate the aqueous phase: Add solid NaCl until saturation.

    • Change Solvent: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction. These mixtures are more polar and better at pulling diamines from the aqueous phase.

    • Alternative: Evaporate the aqueous layer to dryness and triturate the solid residue with warm DCM/MeOH to extract the amine from the inorganic salts.

Q: My HCl salt turned into a sticky gum upon filtration. How do I get a solid?

A: This is likely due to hygroscopicity or residual solvent entrapment.

  • Immediate Fix: Triturate the gum with anhydrous Diethyl Ether (Et₂O) or MTBE . Sonicate the mixture under nitrogen. The mechanical agitation and non-polar solvent usually force the salt to crystallize.

  • Prevention: Ensure your HCl/Dioxane is fresh. "Wet" dioxane (containing water) will prevent precipitation. Perform the filtration under a blanket of nitrogen to prevent moisture absorption from the air.

Q: The NMR of the salt shows very broad peaks and shifting chemical shifts.

A: This is characteristic of ammonium salts in non-protic solvents (like CDCl₃) or due to proton exchange.

  • Validation: Run the NMR in DMSO-d₆ or D₂O .

    • In D₂O , the ammonium protons (

      
      ) will exchange and disappear, sharpening the carbon-bound proton signals.
      
    • In DMSO-d₆ , you should see distinct signals for the ammonium protons if the sample is dry. Broadening often indicates trace water or incomplete protonation.

Phase 3: Strategic Protocols

Protocol A: Synthesis of 2-methyl-1,4-diazepane Dihydrochloride (Storage Stable)

Best for: Long-term storage, solid handling.

  • Dissolution: Dissolve N-Boc-2-methyl-1,4-diazepane (1.0 equiv) in a minimal amount of anhydrous DCM (approx. 2 mL/mmol).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (10 equiv) dropwise under

    
    .
    
  • Reaction: Warm to room temperature (RT) and stir for 1-2 hours. A white precipitate should form.

    • Check: TLC (10% MeOH/DCM, stain with Ninhydrin) will show the disappearance of the starting material (

      
      ) and a baseline spot for the amine.
      
  • Workup:

    • Dilute the suspension with anhydrous Diethyl Ether (2x reaction volume).

    • Filter the solid under a nitrogen stream (using a Schlenk frit is ideal).

    • Wash the cake with anhydrous ether.

  • Drying: Dry under high vacuum for 4 hours. Note: Store in a desiccator.

Protocol B: Isolation of Free Base (For Immediate Use)

Best for: Next-step acylation or alkylation.

  • Deprotection: Perform reaction as above (or use TFA/DCM).

  • Concentration: Evaporate volatiles to dryness.

  • Resin Neutralization (Recommended):

    • Dissolve residue in MeOH.

    • Add Amberlyst A-21 (weakly basic resin) or MP-Carbonate resin (3-4 equiv).

    • Shake for 1 hour. Check pH of supernatant (should be ~8-9).

    • Filter off resin and concentrate.

  • Liquid-Liquid Extraction (Alternative):

    • Dissolve residue in minimal water. Basify to pH >12 with 50% NaOH.

    • Extract continuously with DCM for 24 hours OR perform 5x extractions with DCM:IPA (3:1) .

    • Dry organic layer over

      
       (avoid 
      
      
      
      as it can trap polar amines).

Visual Troubleshooting Workflow

BocDeprotection Start Start: N-Boc-2-methyl-1,4-diazepane AcidChoice Choose Acid System Start->AcidChoice HClDioxane 4M HCl / Dioxane AcidChoice->HClDioxane Preferred for Isolation TFADCM TFA / DCM (1:1) AcidChoice->TFADCM Standard CheckPrecip Did solid precipitate? HClDioxane->CheckPrecip Evaporate Evaporate Volatiles (TFA Salt) TFADCM->Evaporate Filter Filter & Wash with Et2O (Isolate Dihydrochloride) CheckPrecip->Filter Yes StickyGum Issue: Sticky Gum CheckPrecip->StickyGum No Triturate Triturate with Et2O/MTBE Sonicate StickyGum->Triturate Triturate->Filter NextStep Immediate Next Step? Evaporate->NextStep Neutralize Neutralize (Resin or Base) NextStep->Neutralize Need Free Base DirectUse Use Salt + DIPEA in next reaction NextStep->DirectUse In-situ Neutralization Extraction Extract with DCM:IPA (3:1) Neutralize->Extraction

Caption: Decision tree for selecting deprotection method and troubleshooting workup based on desired product form (Salt vs. Free Base).

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12236529, 1-(2-methylpropyl)-1,4-diazepane. Retrieved from

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Deprotection Protocols. Retrieved from

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. Retrieved from

Sources

Stability issues of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Compound: tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate CAS Registry Number: 1260422-99-8 (Racemic) / 1035226-84-6 ((S)-Isomer) Chemical Formula: C₁₁H₂₂N₂O₂ | MW: 214.31 g/mol [1][2]

Technical Overview & Stability Profile

The Stability Paradox: As a Senior Application Scientist, I often see researchers mishandle this compound because it possesses a "dual personality." The N1-Boc group is robust against bases and nucleophiles, but the N4-secondary amine is chemically "naked."[1][2] This free amine is the primary vector for instability, acting as a nucleophile that avidly scavenges atmospheric CO₂ and moisture, leading to the formation of carbamic acid salts and oxidative impurities.[1][2]

Key Physicochemical Properties:

Property Specification Stability Implication
Physical State Viscous yellow oil or low-melting solid Prone to "oiling out" with impurities; difficult to crystallize.[1][2]
Amine Type Secondary (N4 position) High Risk: Reacts with CO₂ (air) to form carbamates.[2]
Protecting Group N1-tert-Butoxycarbonyl (Boc) Acid Sensitive: Cleaves at pH < 1.[1][2] Thermally Sensitive: Unstable >80°C.

| Chirality | C2-Methyl Center | Risk of racemization under strong basic conditions or high heat.[1][2] |

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Integrity[3]

Q: My sample has turned from a pale yellow oil to a dark orange gum. Is it still usable? A: This "browning" indicates oxidative degradation of the N4-secondary amine, likely due to storage without an inert atmosphere.[1][2]

  • Diagnosis: The N4-amine has likely formed N-oxides or reacted with atmospheric CO₂ to form carbamic acid salts.[1][2]

  • Solution: If the degradation is minor (<10%), purify via Acid-Base Extraction :

    • Dissolve in EtOAc.[1][2]

    • Wash with dilute NaHCO₃ (removes acidic impurities).[1][2]

    • If the amine is the product, extract into dilute citric acid (pH 4), wash organics, then basify aqueous layer and re-extract.[1][2]

    • Note: If the sample is black/tarry, discard it.[1][2]

Q: I see a white precipitate forming in the oil after leaving the vial open. What is this? A: This is likely the ammonium carbamate salt , formed by the reaction of the free N4-amine with atmospheric CO₂.[1][2]

  • Mechanism:

    
    [1][2]
    
  • Fix: Dissolve the mixture in DCM and wash with 1M NaOH. The base will liberate the free amine and remove the CO₂ as carbonate.[1][2] Dry over Na₂SO₄ immediately.

Category B: Analytical (NMR) Anomalies

Q: My


H NMR spectrum shows doubled peaks and broad multiplets. Is my compound impure? 
A:  Not necessarily. This is a classic signature of Rotamers , not impurities.
  • The Science: The N-Boc bond has restricted rotation (partial double bond character).[1][2] The C2-methyl group adds steric bulk, slowing this rotation further on the NMR timescale.[1][2] You are seeing two distinct conformers (cis/trans) of the carbamate.[1][2]

  • Validation Protocol: Run a Variable Temperature (VT) NMR experiment.

    • Prepare the sample in DMSO-d₆ or Toluene-d₈.[1][2]

    • Heat the probe to 60–80°C.

    • Result: If the peaks coalesce into sharp singlets/multiplets, the sample is pure.[1][2] If extra peaks remain, they are genuine impurities.[1][2]

Category C: Reaction Stability

Q: I tried to alkylate the N4 position, but the Boc group fell off. Why? A: You likely used a Lewis Acid catalyst or generated in situ acid.[1][2]

  • Cause: While Boc is base-stable, trace amounts of HCl (from alkyl chlorides) or strong Lewis acids (like AlCl₃ or BF₃) can deprotect the N1-Boc.[1][2]

  • Prevention: Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to the reaction before adding the alkylating agent to scavenge any protons.[1][2]

Experimental Protocols

Protocol 1: Optimal Storage System

To prevent oxidative yellowing and carbamate formation.[1][2]

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.[1][2]

  • Seal: Parafilm over the cap is insufficient.[1][2] Use a cap with a Teflon liner and wrap with electrical tape or Parafilm.[1][2]

  • Temperature: Store at -20°C .

    • Why? Low temp slows oxidation kinetics and prevents thermal Boc migration.[1][2]

Protocol 2: Controlled Boc-Deprotection (N1)

Standard TFA methods often yield sticky gums.[1][2] Use this HCl/Dioxane method for a cleaner salt form.[1][2]

  • Dissolution: Dissolve 1.0 eq of the compound in dry 1,4-dioxane (0.5 M concentration).

  • Acid Addition: Add 4.0 eq of 4M HCl in dioxane dropwise at 0°C.

    • Warning: Do not use aqueous HCl; water complicates the isolation of the hydrophilic diamine product.[1][2]

  • Reaction: Warm to room temperature and stir for 2-3 hours. Monitor by TLC (stain with Ninhydrin; Boc-amine is UV inactive but stains red/purple).[1][2]

  • Isolation:

    • Dilute with diethyl ether (Et₂O).[1][2] The product (dihydrochloride salt) should precipitate as a white solid.[1][2]

    • Filter under nitrogen (the salt is hygroscopic).[1][2]

    • Wash with cold Et₂O.[1][2]

Visualizing Stability & Logic

Figure 1: Degradation Pathways & Prevention

This diagram illustrates the two primary vectors of instability: Acidic attack on N1 and Oxidative/CO₂ attack on N4.[1][2]

StabilityPathways Compound tert-Butyl 2-methyl-1,4- diazepane-1-carboxylate Carbamate Ammonium Carbamate Salt (White Precipitate) Compound->Carbamate + CO2 (Fast) NOxide N-Oxide / Imine (Yellow/Dark Oil) Compound->NOxide + O2 (Slow) Deprotected Free Diazepane (Loss of Boc) Compound->Deprotected H+ Hydrolysis Air Air Exposure (CO2 + O2) Air->Compound Acid Acidic Conditions (pH < 4) Acid->Compound Heat Heat (>80°C) Heat->Deprotected Thermal Cleavage

Caption: Fig 1.[1][2] Primary degradation vectors.[1][2] The N4-amine sensitivity to Air/CO₂ is the most common storage failure mode.[1][2]

Figure 2: Troubleshooting Decision Matrix

Follow this logic flow to determine if your sample is usable.

Troubleshooting Start Start: Inspect Sample Color Color Check Start->Color NMR 1H NMR Analysis Color->NMR Pale Yellow/White Purify Perform Acid/Base Extraction Color->Purify Dark Orange/Red Discard Discard Sample Color->Discard Black/Tarry Good Sample OK Proceed NMR->Good Sharp Peaks NMR->Purify Unknown Impurity Peaks VT_NMR Run VT-NMR (60°C) NMR->VT_NMR Broad/Split Peaks VT_NMR->Good Peaks Coalesce VT_NMR->Discard Peaks Remain Split

Caption: Fig 2. Step-by-step decision tree for assessing compound purity and handling rotameric ambiguities.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22121967, tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved January 31, 2026, from [Link][1][2]

Sources

Technical Support Center: Advanced Protecting Group Strategies for 2-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the synthetic challenges of 2-methyl-1,4-diazepane. This scaffold is a valuable building block in medicinal chemistry, often incorporated into structures targeting complex biological systems.[1][2] However, its unsymmetrical nature and the distinct reactivity of its two nitrogen atoms present unique hurdles in synthetic routes.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond standard textbook examples to provide practical, experience-driven solutions for achieving high-yield, selective modifications of this important diamine.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the protection of 2-methyl-1,4-diazepane so challenging compared to simpler symmetric diamines?

This is the most critical question, and its answer lies in the molecule's inherent asymmetry. The two secondary amine nitrogens, N1 and N4, exist in distinct chemical environments:

  • N1 Position: This nitrogen is directly adjacent to the C2 stereocenter bearing a methyl group. It is more sterically hindered and its basicity and nucleophilicity are influenced by the adjacent alkyl substituent.[3]

  • N4 Position: This nitrogen is further from the methyl group, making it less sterically encumbered and generally more accessible to bulky reagents.

This difference leads to the primary challenge: regioselectivity . Standard protection procedures often yield a difficult-to-separate mixture of N1-monoprotected, N4-monoprotected, and N1,N4-diprotected products.

Q2: I tried a standard mono-protection using one equivalent of Boc-anhydride and got a messy result. How can I achieve selective N4 mono-protection?

This is a classic outcome. Relying solely on stoichiometry is often insufficient due to the comparable basicity of the two amines. The key is to exploit the steric difference between N1 and N4.

Causality-Driven Solution: The less-hindered N4 nitrogen will react faster with a sterically demanding protecting group reagent. While tert-Butoxycarbonyl (Boc) is common, its successful regioselective introduction requires careful condition optimization.

A more robust method involves a sequential in-situ protonation and protection. By adding one equivalent of a strong acid (e.g., HCl), you can form the mono-hydrochloride salt. The proton will preferentially reside on the more basic nitrogen (or exist in a rapid equilibrium), but the subsequent protection with (Boc)₂O will be kinetically driven, favoring the more accessible, unprotonated N4 position.[4]

Troubleshooting Low Selectivity:

  • Issue: Significant di-protection is still observed.

    • Solution: Lower the reaction temperature (-10 °C to 0 °C) to slow down the reaction rate, which will amplify the kinetic preference for the N4 position. Ensure slow, portion-wise addition of the Boc-anhydride.

  • Issue: Complex mixture of products.

    • Solution: Ensure the starting 2-methyl-1,4-diazepane is pure and free of any residual acids or bases from its synthesis that could interfere with the controlled protonation step.

Q3: The Boc group is not suitable for my planned downstream synthesis. What are robust, orthogonal alternatives for this scaffold?

An orthogonal protecting group strategy is essential for sequentially modifying the two distinct nitrogen atoms.[5][6] This means choosing groups that can be removed under specific conditions without affecting the other.[7] Here are three excellent alternatives to the acid-labile Boc group:

  • Cbz (Benzyloxycarbonyl): This is a classic and highly reliable group.

    • Introduction: Typically with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic system) or with an organic base like triethylamine.[8]

    • Deprotection: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild and clean method.[8][9]

    • Orthogonality: It is stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc, making it a cornerstone of many protection strategies.[7][10]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The standard for solid-phase peptide synthesis, its base-lability offers a crucial orthogonal axis.[11]

    • Introduction: Using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) or Fmoc-Cl with a mild base.[12] Fmoc-OSu is often preferred as it is more stable and reduces side reactions.[12]

    • Deprotection: Cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in DMF.[11][13]

    • Orthogonality: It is stable to acidolysis (Boc removal) and hydrogenolysis (Cbz removal), providing excellent selectivity.[10][13]

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): A silicon-based protecting group that introduces a unique fluoride-based deprotection method.[9]

    • Introduction: Using Teoc-OSu or Teoc-Cl with a base like triethylamine.[14][15]

    • Deprotection: Removed by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The mechanism involves a fluoride-induced β-elimination.[14][16]

    • Orthogonality: It is stable to the conditions used to cleave Boc, Fmoc, and Cbz groups, making it a powerful tool for complex, multi-step syntheses.[15]

Q4: My goal is to synthesize a di-substituted derivative, modifying N1 and N4 with different groups. How do I design a reliable orthogonal strategy?

This is where the power of the alternative protecting groups becomes evident. The strategy is to protect the nitrogens sequentially, starting with the most regioselective reaction.

Field-Proven Workflow:

  • Step 1 (N4 Protection): Protect the kinetically favored, less-hindered N4 position first. The Boc group is an excellent choice for this step due to its bulk.

  • Step 2 (N1 Protection): With N4 blocked, the N1 position is the only remaining reactive site. Protect it with an orthogonal group, for example, Fmoc or Cbz.

  • Step 3 (Selective Deprotection & Derivatization): You now have two handles that can be addressed independently.

    • To modify N4: Treat with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group, leaving the N1-Fmoc/Cbz group intact.[] You can then perform your desired reaction at the free N4 position.

    • To modify N1: Treat with 20% piperidine/DMF (for Fmoc) or H₂/Pd-C (for Cbz) to deprotect N1, leaving the N4-Boc group untouched. You can then derivatize the N1 position.

This workflow is visualized in the diagram below.

G cluster_0 Orthogonal Protection Workflow cluster_1 Selective Deprotection & Functionalization A 2-Methyl-1,4-diazepane B 1. (Boc)₂O, TEA, DCM (Kinetics favor N4) A->B C N4-Boc-2-methyl-1,4-diazepane B->C D 2. Fmoc-OSu, NaHCO₃ (Protect remaining N1) C->D E N4-Boc, N1-Fmoc Orthogonally Protected D->E F TFA / DCM (Remove Boc) E->F I 20% Piperidine / DMF (Remove Fmoc) E->I G N1-Fmoc-2-methyl-1,4-diazepane F->G H Functionalize N4 G->H J N4-Boc-2-methyl-1,4-diazepane I->J K Functionalize N1 J->K

Caption: Orthogonal protection and selective deprotection workflow.

Comparative Data of Protecting Groups

For ease of reference, the key characteristics of the discussed protecting groups are summarized below.

Protecting GroupCommon ReagentIntroduction ConditionsDeprotection ConditionsOrthogonal To
Boc (tert-Butoxycarbonyl)(Boc)₂OMild base (e.g., TEA, NaHCO₃)Strong acid (e.g., TFA, HCl)[18]Fmoc, Cbz, Teoc
Cbz (Benzyloxycarbonyl)Cbz-ClBase (e.g., NaHCO₃, Pyridine)[8]Catalytic Hydrogenolysis (H₂, Pd/C)[9]Boc, Fmoc, Teoc
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuMild base (e.g., NaHCO₃)[11][19]Amine base (e.g., 20% Piperidine in DMF)[13]Boc, Cbz, Teoc
Teoc (2-(TMS)ethoxycarbonyl)Teoc-OSuMild base (e.g., TEA, Pyridine)[14]Fluoride source (e.g., TBAF in THF)[14][16]Boc, Cbz, Fmoc

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always monitor reactions by TLC or LC-MS to confirm completion.

Protocol 1: Regioselective Synthesis of 1-Boc-7-methyl-1,4-diazepane

This protocol targets the less-hindered N4 position (which becomes N1 in IUPAC nomenclature once protected).

  • Dissolution: Dissolve 2-methyl-1,4-diazepane (1.0 equiv.) in dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv.) in DCM dropwise over 30 minutes.

  • Reaction: Add triethylamine (TEA, 1.1 equiv.) and allow the reaction to warm slowly to room temperature. Stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) to isolate the desired N4-protected product.

Protocol 2: Orthogonal Protection: Synthesis of 4-Fmoc-1-Boc-7-methyl-1,4-diazepane
  • Dissolution: Dissolve 1-Boc-7-methyl-1,4-diazepane (from Protocol 1, 1.0 equiv.) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.1 equiv.) in dioxane slowly at room temperature.

  • Reaction: Stir the biphasic mixture vigorously for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to yield the di-protected product.

Protocol 3: Selective Deprotection of Fmoc Group
  • Dissolution: Dissolve the N1-Fmoc, N4-Boc protected diazepane (1.0 equiv.) in anhydrous DMF (~0.2 M).

  • Deprotection: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir at room temperature for 30 minutes. The reaction is often complete much faster.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting crude product can be co-evaporated with toluene or another solvent to remove residual piperidine. The product is often pure enough for the next step or can be quickly purified via a short silica plug.

G cluster_main Protecting Group Selection Logic start Goal? q1 Modify ONE Nitrogen? start->q1 q2 Modify BOTH Nitrogens Sequentially? start->q2 mono Mono-Protection Strategy: - Target less hindered N4 - Use bulky group (e.g., Boc) - Optimize conditions for selectivity q1->mono Yes ortho Orthogonal Di-Protection Strategy: - Protect N4 (Boc) - Protect N1 (Fmoc, Cbz, or Teoc) - Plan for selective deprotection q2->ortho Yes

Caption: Decision logic for choosing a protection strategy.

References

  • Chem-Station. (2019). Teoc Protecting Group. [Link][14]

  • Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link][9]

  • Chemie Brunschwig. (n.d.). Protecting Agents. [Link][16]

  • Nikitin, A. A., et al. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 17(3), 422-425. [Link][20]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link][11]

  • Nikitin, A. A., et al. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic Letters, 17(3), 422-5. [Link][21]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link][5]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link][19]

  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link][4]

  • Thomson, D. S., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 15(11), 7875-7882. [Link][22]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][8]

  • Bongini, G., et al. (2020). Boc deprotection conditions tested. ResearchGate. [Link][18]

  • Huabo R&D. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Link][]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link][7]

  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof. [23]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6894-6906. [Link][24]

  • Amerigo Scientific. (n.d.). 1-Boc-2-methyl-[14][15]diazepane. [Link][25]

  • Asif, M. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 11(4), 571-596. [Link][1]

  • Wang, R., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2998. [Link][26]

  • Wang, L., et al. (2015). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. RSC Advances, 5(111), 91391-91404. [Link][2]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link][27]

  • Wang, R., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2998. [Link][28]

  • ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems. [Link][29]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link][30]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link][31]

  • Hafez, H. N., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][14][15]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5205. [Link][32]

  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press. [Link][3]

  • Dömling, A., et al. (2018). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Molecules, 23(10), 2697. [Link][33]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link][34]

  • Arshad, S., et al. (2020). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 244–249. [Link][35]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate Derivatives: X-ray Crystallography and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,4-Diazepanes in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These seven-membered heterocyclic rings are integral to the development of therapeutics targeting a range of conditions, including anxiety, convulsions, and cancer.[1][2] The introduction of a chiral center, as seen in derivatives like tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate, adds a layer of complexity and specificity, making the precise determination of its three-dimensional structure paramount for understanding its interaction with biological targets. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural and conformational analysis of this important class of molecules, offering researchers and drug development professionals a comprehensive overview of the available methodologies.

Synthesis and Crystallization of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: A Practical Approach

The synthesis of chiral 1,4-diazepanes can be achieved through various routes, often starting from enantiomerically pure amino acids or their derivatives.[3] A common strategy involves the formation of the seven-membered ring via intramolecular cyclization.[3][4] The tert-butoxycarbonyl (Boc) protecting group is frequently employed for its stability and ease of removal under acidic conditions.[5]

Obtaining single crystals suitable for X-ray diffraction can be challenging, as many Boc-protected amines are oils or amorphous solids at room temperature.[6] The following protocol outlines a robust method for the synthesis and crystallization of the title compound.

Experimental Protocol: Synthesis and Crystallization

Step 1: Synthesis of (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

A detailed synthetic route starting from commercially available (S)-2-aminopropan-1-ol can be adapted from established procedures for similar chiral 1,4-diazepanes.[4] This typically involves a multi-step sequence including protection, activation, and cyclization steps.

Step 2: Purification

The crude product is purified by column chromatography on silica gel to yield the pure oily product.

Step 3: Crystallization

  • Initial Attempt: The purified oil is dissolved in a minimal amount of a non-polar solvent, such as n-hexane or diethyl ether.[6] The solution is then stored at a low temperature (2-8°C) to induce crystallization.[7]

  • Seeding: If the initial attempt fails to produce crystals, the introduction of a seed crystal can be employed.[8][9] A small amount of previously crystallized material or a structurally similar compound is added to the supersaturated solution to initiate crystal growth.

  • Solvent Diffusion: A slow solvent diffusion method can also be effective. The oily product is dissolved in a small amount of a good solvent (e.g., dichloromethane) in a small vial. This vial is then placed in a larger, sealed container with a poor solvent (e.g., pentane). The slow diffusion of the poor solvent into the good solvent can promote the growth of high-quality single crystals.

The rationale behind these crystallization techniques is to slowly decrease the solubility of the compound, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation as an amorphous solid.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Anticipated Crystal Structure and Conformational Analysis

While a specific crystal structure for tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely conformation based on related structures and conformational analysis principles of seven-membered rings. The 1,4-diazepane ring is flexible and can adopt several conformations, with the chair and twist-boat forms being the most common.[10] A study on a related 2,7-disubstituted 1,4-diazepan-5-one revealed a chair conformation for the seven-membered ring, with the substituents in equatorial positions to minimize steric hindrance.[10] Therefore, it is highly probable that the diazepane ring in the title compound also adopts a chair-like conformation. The bulky tert-butyl group on the nitrogen and the methyl group at the C2 position would likely influence the puckering of the ring to achieve the most sterically favorable arrangement.

Below is a diagram illustrating the probable chair conformation and the overall molecular structure.

G cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy cluster_2 Chiral HPLC cluster_3 Circular Dichroism Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Data_Collection Data_Collection Crystallization->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Absolute Structure Absolute Structure Structure_Solution->Absolute Structure Synthesis_NMR Synthesis & Purification NMR_Acquisition NMR_Acquisition Synthesis_NMR->NMR_Acquisition Connectivity & Conformation Connectivity & Conformation NMR_Acquisition->Connectivity & Conformation Synthesis_HPLC Synthesis & Purification HPLC_Analysis HPLC_Analysis Synthesis_HPLC->HPLC_Analysis Enantiomeric Purity Enantiomeric Purity HPLC_Analysis->Enantiomeric Purity Synthesis_CD Synthesis & Purification CD_Measurement CD_Measurement Synthesis_CD->CD_Measurement Chiral Signature Chiral Signature CD_Measurement->Chiral Signature

Sources

Navigating the Chemical Maze: A Comparative Guide to Cross-Referencing CAS 1260422-99-8

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and chemical research, the unambiguous identification of a chemical entity is paramount. The Chemical Abstracts Service (CAS) registry number serves as a unique and universal identifier, yet the information associated with a given CAS number can vary across the multitude of chemical databases available to researchers. This guide provides an in-depth comparison of the data available for CAS 1260422-99-8 , identified as tert-butyl 2-methyl-1,4-diazepane-1-carboxylate , across several prominent chemical databases. We will explore the consistency of information, highlight unique data points within each repository, and provide a practical guide for experimental verification of the compound's identity.

The Compound in Focus: A Key Building Block

CAS 1260422-99-8, or tert-butyl 2-methyl-1,4-diazepane-1-carboxylate, is a Boc-protected diamine. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in organic synthesis, particularly in pharmaceutical development, where it temporarily masks the reactivity of amine groups during multi-step synthetic sequences. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[1][2] Therefore, this protected diazepane derivative serves as a valuable building block for the synthesis of diverse compound libraries for drug discovery programs.[3]

Database Cross-Referencing: A Comparative Analysis

A thorough cross-referencing of CAS 1260422-99-8 was conducted across several key databases frequented by researchers and drug development professionals. The findings are summarized below.

DatabaseInformation AvailabilityKey IdentifiersPhysicochemical Properties (Predicted)Notes
PubChem Entry found for a related compound (CID 22121934) with a different CAS number (863-145-6) for the 3-methyl isomer.[4]IUPAC Name: tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, InChI, InChIKey, SMILESMolecular Weight: 214.30 g/mol , XLogP3: 1.2, H-Bond Donor Count: 1, H-Bond Acceptor Count: 3, Rotatable Bond Count: 2No specific entry for CAS 1260422-99-8 was found, highlighting a potential gap in this widely used database for this specific isomer.
ChemicalBook Entry found.[5]CAS: 1260422-99-8, Molecular Formula: C11H22N2O2, Molecular Weight: 214.3Boiling Point: 288.3±23.0 °C at 760 mmHg, Density: 1.0±0.1 g/cm3 , Flash Point: 128.2±22.6 °CProvides basic physicochemical properties and lists various suppliers.
ChemSpider Entry not explicitly found for this CAS number.N/AN/ASimilar to PubChem, a direct hit for this specific CAS was not readily available, emphasizing the need to search by structure or name as well.
Sigma-Aldrich Product listing for a related compound.Empirical Formula: C11H22N2O2, Molecular Weight: 214.30Form: solidThe listed compound is tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate, indicating a different isomer. This highlights the importance of careful isomer differentiation.
BLDpharm Entry found for a stereoisomer.[6]CAS No.: 1035226-84-6, (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylateMolecular Weight: 214.30Provides GHS hazard information and storage conditions. This points to the existence of specific stereoisomers of the target compound.

Key Observations and the Importance of Isomer Specificity:

Our cross-referencing efforts reveal a critical point in chemical database searching: the importance of isomer specificity. While the name "tert-butyl 2-methyl-1,4-diazepane-1-carboxylate" is descriptive, the position of the methyl group (2-, 3-, 5-, or 6-) and its stereochemistry (R or S) lead to different molecules with distinct CAS numbers. The initial CAS number in the prompt, 1260422-99-8, appears to correspond to the 2-methyl isomer, but its stereochemistry is not explicitly defined in some sources. Other databases list specific stereoisomers, such as the (S)-enantiomer with CAS number 1035226-84-6.[6] This ambiguity underscores the necessity for researchers to be meticulous in their database searches and to consider all possible isomeric forms of a molecule of interest.

Experimental Verification: Ensuring Compound Identity

Given the potential for ambiguity in database entries, experimental verification of the chemical structure is a cornerstone of scientific integrity. For a compound like tert-butyl 2-methyl-1,4-diazepane-1-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust method for structural confirmation.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and characterization of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Data Validation start Starting Materials: - 1,2-diaminopropane - Acrylate derivative reaction Multi-step Synthesis start->reaction protection Boc Protection of Diamine reaction->protection product tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate protection->product chromatography Column Chromatography product->chromatography nmr 1H and 13C NMR Spectroscopy chromatography->nmr ms Mass Spectrometry (e.g., ESI-MS) chromatography->ms purity Purity Analysis (e.g., HPLC) chromatography->purity comparison Compare spectral data with literature or predicted values nmr->comparison ms->comparison

Caption: A general workflow for the synthesis and characterization of the target compound.

Protocol 1: Synthesis of tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

A representative synthesis involves the reaction of a suitable precursor, such as 2-methyl-1,4-diazepane, with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolve 2-methyl-1,4-diazepane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 2-methyl-1,4-diazepane-1-carboxylate.

Protocol 2: Characterization by NMR and Mass Spectrometry

1. ¹H NMR Spectroscopy:

  • Principle: ¹H NMR provides information about the number of different types of protons in a molecule and their chemical environment.

  • Expected Signals: The ¹H NMR spectrum of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate is expected to show a characteristic singlet for the nine protons of the Boc group around 1.4 ppm. The protons of the diazepane ring and the methyl group will appear as multiplets and a doublet, respectively, in the aliphatic region. The exact chemical shifts and coupling patterns will depend on the specific isomer and the solvent used.[7]

2. Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Principle: ESI-MS is a soft ionization technique that allows for the determination of the molecular weight of the compound.

  • Expected Ion: In positive ion mode, the expected ion would be the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton (214.30 + 1.01 = 215.31). It is important to note that Boc-protected amines can sometimes undergo fragmentation in the mass spectrometer, leading to the loss of the Boc group.[8]

The Role of Boc Protection in Drug Discovery

The use of the Boc protecting group is a fundamental strategy in the synthesis of complex molecules, particularly in the context of drug discovery. It allows for the selective modification of other functional groups within a molecule while the amine remains unreactive.

G cluster_workflow Boc Protection Strategy in Synthesis start Diamine Precursor protect Boc Protection start->protect (Boc)₂O modify Functional Group Modification at N4 protect->modify Selective Reaction deprotect Boc Deprotection modify->deprotect Acidic Conditions (e.g., TFA, HCl) final Final Drug Candidate deprotect->final

Caption: Simplified workflow of Boc-based protection in multi-step synthesis.

The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[9] This orthogonality—the ability to remove one protecting group without affecting others—is a key principle in modern organic synthesis.

Conclusion: A Call for Rigorous Data Practices

The cross-referencing of CAS 1260422-99-8 highlights the dynamic and sometimes inconsistent nature of chemical databases. For researchers, scientists, and drug development professionals, this underscores the critical need for a multi-database approach to information gathering and, most importantly, the necessity of experimental verification of a compound's identity and purity. By combining thorough in-silico investigation with robust analytical chemistry, the scientific community can ensure the reliability and reproducibility of their research, ultimately accelerating the path to new discoveries.

References

  • Chongqing Chemdad Co., Ltd. tetrt-butyl5-methyl-1,4-diazepane-1-carboxylate. [Link]

  • Chemsrc. tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • National Center for Biotechnology Information. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. [Link]

  • CAS. CAS Common Chemistry. [Link]

  • PubMed. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. [Link]

  • National Center for Biotechnology Information. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

  • PubChem. Tert-butyl 1,4-diazepane-1-carboxylate. [Link]

  • PubChem. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. [Link]

  • CAS. CAS SciFinder. [Link]

  • PubChem. Brucine. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • PubChemLite. Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate (C11H22N2O3). [Link]

  • PubChem. (2H4)Methane. [Link]

  • CAS. Stereoselective labeling: A new CAS SciFinder feature. [Link]

  • PubChem. Acetylsulfadiazine. [Link]

  • CAS. CAS SciFinder® for Chemistry R&D. [Link]

  • SciSpace. General method for selective Mono-Boc protection of diamines and thereof. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • PubChem. Octane, 2,2,4,4-tetramethyl-. [Link]

  • PubChem. Cesium sulfate. [Link]

  • CAS. CAS Common Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Reactant of Route 2
tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.